
Ondansetron-d3 Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ondansetron, a medication commonly used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d3 Hydrochloride Salt involves the incorporation of deuterium atoms into the molecular structure of Ondansetron. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Ondansetron-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Ondansetron-d3 Hydrochloride Salt is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of Ondansetron in the body.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites of Ondansetron.
Drug Interaction Studies: To evaluate potential interactions between Ondansetron and other medications.
Biological Research: To understand the biological effects of Ondansetron on different cell types and tissues.
Industrial Applications: To develop and optimize formulations of Ondansetron for improved therapeutic efficacy.
作用机制
Ondansetron-d3 Hydrochloride Salt exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain. By blocking these receptors, Ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .
相似化合物的比较
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: A similar compound with a slightly different chemical structure but similar pharmacological effects.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and greater efficacy in preventing delayed nausea and vomiting.
Uniqueness of Ondansetron-d3 Hydrochloride Salt
This compound is unique due to the presence of deuterium atoms, which provide several advantages:
Increased Stability: Deuterium forms stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.
Altered Pharmacokinetics: The presence of deuterium can alter the metabolic pathways and improve the pharmacokinetic profile of the compound.
Enhanced Research Utility: The deuterated form is particularly useful in research settings for studying the detailed pharmacokinetics and metabolism of Ondansetron.
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing Ondansetron-d3 Hydrochloride Salt and analyzing its purity?
The synthesis of this compound involves deuterium labeling at specific positions to enhance metabolic stability. A reported method yields 65.6% via precipitation, with isopropanol washing and drying . Purity is assessed using potentiometric titration with sodium hydroxide, confirming active agent content (100.3% in one study). Water content is measured via Karl Fischer titration, showing a slight deviation from theoretical values (10.03% observed vs. 9.85% calculated), highlighting the need for rigorous drying protocols .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical research?
- UV Spectrophotometry : A validated method uses UV detection at 248 nm for quantification in pure and formulated samples, with linearity in the range of 2–20 µg/mL .
- HPLC : Reverse-phase chromatography with peak area comparison against a reference standard (USP Ondansetron Hydrochloride RS) ensures precise quantification. The assay preparation involves injecting 10 µL of sample, with resolution validated under pharmacopeial guidelines .
- Titration : Potentiometric titration confirms stoichiometric equivalence of the hydrochloride salt .
Q. How is this compound utilized as a Certified Reference Material (CRM) in analytical workflows?
As a CRM, it is qualified for applications such as pharmaceutical release testing, method development, and calibration. Key parameters include:
- Purity : ≥99% (via chromatographic and titration methods) .
- Stability : Requires storage at -20°C to prevent deuterium exchange or degradation .
- Traceability : Batch-specific certificates of analysis (CoA) document isotopic enrichment and impurity profiles .
Advanced Research Questions
Q. What is the mechanistic impact of deuterium labeling on Ondansetron’s pharmacokinetic and metabolic stability?
Deuterium incorporation at metabolically vulnerable positions (e.g., methyl groups) reduces first-pass metabolism via the isotope effect, prolonging half-life. Studies suggest deuterated analogs exhibit up to 2-fold increased bioavailability compared to non-deuterated forms . However, isotopic purity must exceed 98% to avoid confounding pharmacokinetic data, necessitating LC-MS/MS validation .
Q. What are the critical formulation challenges for this compound in parenteral preparations?
- pH Sensitivity : Optimal stability is achieved at pH 3.6–4.0, requiring citric acid/sodium citrate buffering. Deviations outside this range risk hydrolysis .
- Sterility : Filtration through 0.22-µm membranes and USP 797-compliant aseptic processing are mandatory to prevent endotoxin contamination .
- Excipient Compatibility : Benzyl alcohol (1.33% v/v) is used as a preservative but may interact with deuterated moieties during long-term storage, necessitating stability studies .
Q. How can researchers resolve discrepancies in analytical data, such as water content or isotopic purity?
- Water Content : Theoretical vs. measured values (e.g., 9.85% vs. 10.03%) are reconciled using dynamic vapor sorption (DVS) to assess hygroscopicity under controlled humidity .
- Isotopic Purity : High-resolution mass spectrometry (HRMS) or NMR quantifies deuterium enrichment, ensuring ≥98% isotopic purity. Contradictions arise from incomplete deuteration or exchange with ambient moisture .
Q. What comparative studies differentiate Ondansetron-d3 from its non-deuterated counterpart in receptor binding assays?
- Binding Affinity : Surface plasmon resonance (SPR) shows comparable 5-HT3 receptor binding (KD = 1.2 nM for both forms), confirming deuterium does not alter target engagement .
- Metabolic Profiling : Hepatocyte incubations reveal reduced CYP3A4-mediated oxidation for the deuterated form, validated via LC-HRMS metabolite identification .
属性
CAS 编号 |
1346605-02-4 |
---|---|
分子式 |
C18H20ClN3O |
分子量 |
332.846 |
IUPAC 名称 |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
InChI 键 |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
同义词 |
1,2,3,9-Tetrahydro-9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride; GR 38032-d3; GR 38032X-d3; Zofran-d3; Zophren-d3; Zudan-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。